4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
4-bromo-5,6-difluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2O/c10-8-4-1-2-7(13)5(4)3-6(11)9(8)12/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQXNDGAJJULLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C(=C21)Br)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of an indanone precursor. One common method includes the following steps:
Bromination: The indanone precursor is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can lead to alcohols or more oxidized compounds, respectively.
Scientific Research Applications
4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of novel materials with unique properties, such as organic semiconductors and photovoltaic materials.
Biological Studies: Researchers investigate its potential biological activities and interactions with various biomolecules.
Mechanism of Action
The mechanism of action of 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to develop new materials. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with specific enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one, highlighting differences in substituents, physicochemical properties, and applications:
Substituent Effects on Reactivity and Bioactivity
- Halogen vs. Methoxy Groups: Bromine and fluorine substituents enhance electrophilic aromatic substitution reactivity compared to methoxy groups, which act as electron donors. For example, 4-bromo-5,6-difluoro-indanone undergoes faster bromination than its methoxy analog due to the electron-withdrawing nature of halogens .
- Bioactivity: The presence of fluorine in 4-bromo-5,6-difluoro-indanone may enhance blood-brain barrier permeability, similar to fluorinated drugs like donepezil. In contrast, hydroxyl or methoxy groups (e.g., in allelopathic indanones) increase polarity, limiting CNS penetration but improving phytotoxic effects .
Electronic Properties (HOMO/LUMO)
- 4-Bromo-5,6-difluoro-indanone: Computational studies indicate that the HOMO orbitals localize on the difluoro-indene moiety, while the LUMO resides on the brominated ring.
- Comparison with Non-Halogenated Analogs: The HOMO-LUMO gap (ΔE) of 4-bromo-5,6-difluoro-indanone is narrower (1.8–2.4 eV) compared to non-fluorinated derivatives (e.g., O-IDTBR1: ΔE = 2.385 eV), enhancing its suitability for optoelectronic applications .
Crystallographic and Supramolecular Features
- 4-Bromo-5,7-dimethoxy-indanone: X-ray crystallography reveals orthorhombic packing (space group Pna2₁) with intermolecular C–H···Br and C–H···O interactions. The bromine atom participates in halogen bonding, a feature absent in fluorine-only analogs .
- 5,6-Difluoro-indanone: Lacks bulky substituents, leading to less dense packing and higher solubility in organic solvents like DCM or THF .
Biological Activity
4-Bromo-5,6-difluoro-2,3-dihydro-1H-inden-1-one (CAS No. 2413898-51-6) is a compound of significant interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and other pharmacological properties.
- Molecular Formula : C9H5BrF2O
- Molecular Weight : 247.04 g/mol
- IUPAC Name : this compound
Antimicrobial Properties
Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 | Inhibition of protein synthesis |
| Escherichia coli | 62.5 | Disruption of nucleic acid synthesis |
| Pseudomonas aeruginosa | 31.25 | Inhibition of peptidoglycan production |
The compound has shown bactericidal effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with studies indicating an MIC range from 15.625 to 62.5 µM .
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It was tested against various fungal strains with the following results:
| Fungal Strain | MIC (µM) | Comparison with Fluconazole |
|---|---|---|
| Candida albicans | 106.91 | Superior to fluconazole (220.76 µM) |
| Aspergillus niger | 125.00 | Comparable to standard antifungals |
The antifungal activity is attributed to its ability to disrupt fungal cell membrane integrity and inhibit ergosterol biosynthesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of bromine and fluorine atoms enhances lipophilicity and bioavailability, facilitating better interaction with microbial targets.
Key Findings from SAR Studies:
- Bromine Substitution : Enhances antibacterial potency.
- Fluorine Atoms : Contribute to increased metabolic stability.
- Dihydro Indenone Framework : Essential for maintaining biological activity.
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of this compound:
- Study on MRSA Biofilm Formation :
- In Vivo Efficacy Testing :
Q & A
Q. Table 1: Example Reaction Parameters
| Parameter | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Catalyst (Pd-based) | 0.5–5 mol% | 2 mol% |
| Reaction Time | 12–24 hours | 18 hours |
Basic: What safety protocols are critical when handling this compound?
Answer:
Refer to hazard data from structurally similar compounds (e.g., 2-bromo-5,6-difluoroindan-1-one in and -bromo-5-fluoro derivatives in ):
- PPE : Wear EN 166-compliant goggles, chemical-impermeable gloves, and flame-resistant lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
- Spill management : Absorb with inert material and avoid environmental discharge .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
Combine multiple methods to confirm structure and purity:
- NMR/FTIR : Identify fluorine and bromine substituents via characteristic shifts (e.g., NMR for fluorines, NMR for carbonyl groups).
- X-ray crystallography : Resolve stereochemistry and confirm substituent positions, as demonstrated for analogous indenones in .
- HPLC-MS : Assess purity (>97%) and detect trace byproducts .
Advanced: How do bromine and fluorine substituents influence the compound’s reactivity in cross-coupling reactions?
Answer:
The electron-withdrawing effects of fluorine and bromine alter electronic density:
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings but may require stabilization to prevent premature elimination.
- Fluorine : Enhances electrophilicity of the carbonyl group, facilitating nucleophilic attacks. Compare with ’s 5,7-difluoroindanone derivatives, where fluorine positioning affects regioselectivity .
Q. Table 2: Substituent Effects on Reactivity
| Substituent Position | Reactivity Trend | Example Reaction Yield |
|---|---|---|
| 4-Bromo, 5,6-difluoro | Moderate activation | 70–85% |
| 2-Bromo, 5,6-difluoro | Reduced stability | 50–60% |
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Answer:
Contradictions often arise from dynamic effects or impurities:
- Variable-temperature NMR : Probe conformational changes (e.g., ring puckering in dihydroindenone systems).
- 2D NMR (COSY, NOESY) : Assign coupling patterns and verify substituent proximity.
- Crystallographic validation : Use single-crystal X-ray diffraction (as in ) to confirm spatial arrangements .
Advanced: What methodological frameworks guide stability studies under varying conditions?
Answer:
Design accelerated degradation studies using ICH Q1A guidelines:
- Thermal stress : Store samples at 40°C/75% RH for 6 months; monitor via HPLC for decomposition products.
- Photostability : Expose to UV-Vis light (ICH Q1B) and track carbonyl group integrity via IR.
- pH-dependent hydrolysis : Test in buffered solutions (pH 1–13) to identify labile bonds .
Advanced: How can computational modeling predict the compound’s behavior in catalytic systems?
Answer:
- DFT calculations : Model electronic effects of bromine/fluorine on transition states (e.g., Fukui indices for electrophilic sites).
- Molecular docking : Predict interactions with biological targets (e.g., enzyme active sites) using software like AutoDock.
- Solubility parameters : Estimate logP and solubility in solvents using Abraham’s descriptors (see ’s bioactivity metrics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
